

Theoretical Insights into the Molecular Architecture of 2-Nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of **2-Nitrophenol** (2-NP), a significant organic compound utilized in the synthesis of various drugs, dyes, and pesticides.[1][2] The unique ortho positioning of the hydroxyl and nitro groups facilitates a strong intramolecular hydrogen bond, which profoundly influences its physicochemical properties and biological activity. This document synthesizes findings from various theoretical studies, employing computational chemistry to elucidate the molecule's geometric, vibrational, and electronic characteristics.

Molecular Geometry and Structure

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in determining the optimized geometry of **2-Nitrophenol**. The presence of a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and an oxygen atom of the nitro group leads to a planar and highly stable conformation.[3][4]

Optimized Geometrical Parameters

The following table summarizes key geometrical parameters of the most stable conformer of **2-Nitrophenol**, as calculated by DFT methods. These parameters are crucial for understanding the molecule's reactivity and interactions.

Parameter	B3LYP/6-311++G**	B3LYP/6-311G[5]
Bond Lengths (Å)		
O-H	---	---
C-O	Shorter than experimental	---
C-N	Shorter than experimental	---
N-O	Larger than experimental	---
Bond Angles (°)		
C-O-H	---	---
O-C-C	---	---
C-C-N	---	---
C-N-O	---	---
O-N-O	---	---
Dihedral Angles (°)		
H-O-C-C	Planar	---
O-C-C-N	Planar	---

Note: Specific numerical values for all parameters were not consistently available across all reviewed literature in a readily comparable format. The trends reported in the studies are presented.

Vibrational and Spectroscopic Properties

Computational methods have been successfully used to predict the vibrational spectra (IR and Raman) of **2-Nitrophenol**. These theoretical spectra show good agreement with experimental findings and aid in the assignment of vibrational modes.

Key Vibrational Frequencies

The calculated vibrational frequencies provide insight into the molecule's dynamics. The table below presents some of the significant calculated vibrational frequencies for **2-Nitrophenol**.

Vibrational Mode	Calculated Frequency (cm ⁻¹) (B3LYP/3-21G)[1][2]
C-H stretching	3208.96 - 3243.76
O-H stretching	---
N-O symmetric stretching	---
N-O asymmetric stretching	---
C-C ring stretching	---

Electronic Properties

The electronic structure of **2-Nitrophenol**, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding its chemical reactivity and electronic transitions.

HOMO-LUMO Energy Gap and Related Properties

The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Parameter	B3LYP/3-21G[1][2]	B3LYP/6-311++G**	B3LYP/6311-G[5]
HOMO-LUMO Gap (eV)	3.48	4.03	---
Chemical Hardness (η) (eV)	1.740	---	---
Global Softness (σ) (eV^{-1})	0.574	---	---
Electrophilicity Index (ω)	High value	---	High value

Computational Methodologies

The theoretical studies on **2-Nitrophenol** predominantly utilize Density Functional Theory (DFT) for geometry optimization and calculation of various molecular properties.

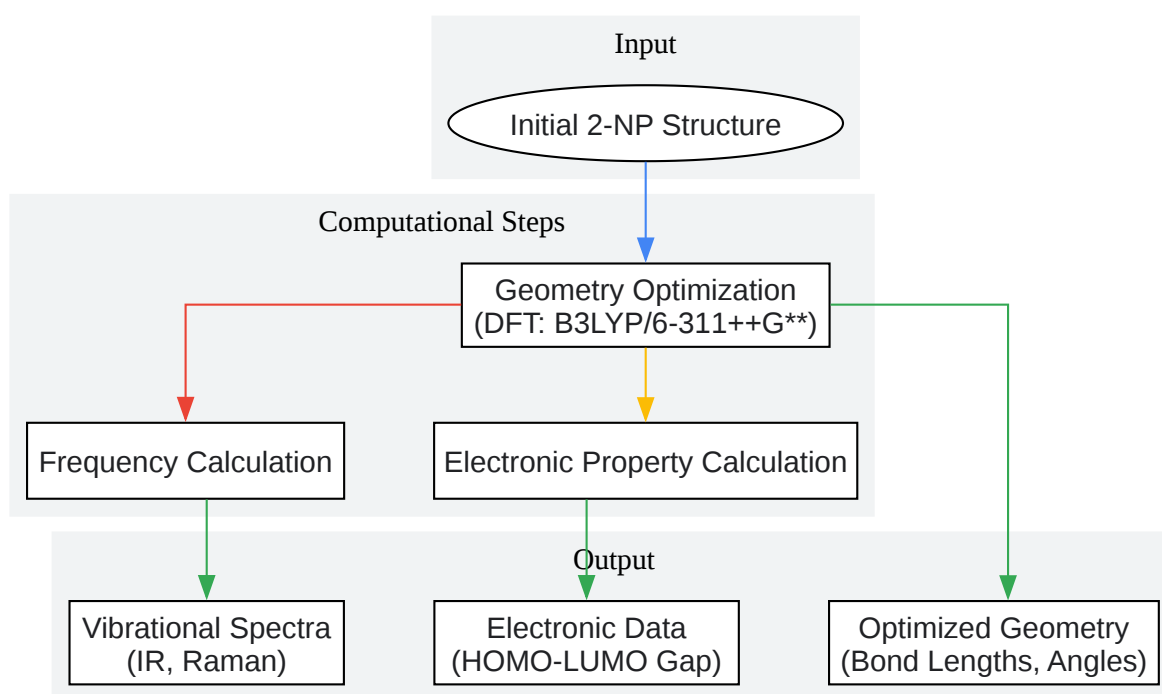
DFT Calculations

- **Software:** The Gaussian suite of programs (e.g., Gaussian 09) is commonly employed for these calculations.
- **Functionals and Basis Sets:** A popular combination is the B3LYP hybrid functional with various Pople-style basis sets, such as 6-311++G** and 3-21G.[1][2] The choice of functional and basis set can influence the accuracy of the calculated properties.
- **Geometry Optimization:** The initial molecular structure of **2-Nitrophenol** is optimized to find the lowest energy conformation. This process involves systematically adjusting the atomic coordinates until a stationary point on the potential energy surface is reached. For **2-Nitrophenol**, this typically results in a planar structure stabilized by the intramolecular hydrogen bond.
- **Frequency Calculations:** Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the IR and Raman spectra.

- **Electronic Property Calculations:** Properties such as the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken charge distribution are calculated from the optimized geometry to understand the molecule's electronic characteristics and reactivity. [5]

Visualizations

The following diagrams illustrate key aspects of the theoretical study of **2-Nitrophenol**'s molecular structure.



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Caption: Workflow of a typical theoretical study on **2-Nitrophenol**.

Caption: Intramolecular hydrogen bonding in **2-Nitrophenol**.

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- To cite this document: BenchChem. [Theoretical Insights into the Molecular Architecture of 2-Nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165410#theoretical-studies-on-2-nitrophenol-molecular-structure]

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